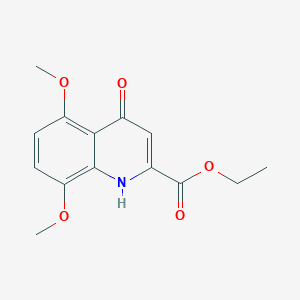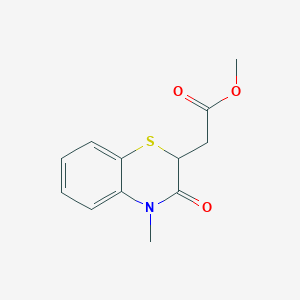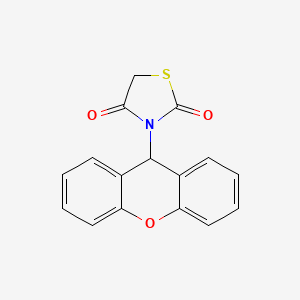
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is a compound that features a xanthene moiety fused with a thiazolidine-2,4-dione ring. This unique structure combines the properties of both xanthene and thiazolidine derivatives, making it an interesting subject for various scientific studies. Xanthenes are known for their fluorescent properties, while thiazolidine-2,4-dione derivatives are often explored for their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 9H-xanthen-9-yl derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base-catalyzed nucleophilic aromatic substitution reaction. For instance, 9-phenyl-9H-xanthen-9-yl derivatives can be reacted with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: Both the xanthene and thiazolidine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety would yield xanthone derivatives, while substitution reactions could introduce various functional groups onto the xanthene or thiazolidine rings.
Wissenschaftliche Forschungsanwendungen
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene moiety.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties
Wirkmechanismus
The mechanism of action of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene core.
Thiazolidinedione derivatives: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione ring.
Uniqueness
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the xanthene and thiazolidine moieties. This dual functionality allows it to exhibit both fluorescent properties and biological activities, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
6320-53-2 |
|---|---|
Molekularformel |
C16H11NO3S |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-14-9-21-16(19)17(14)15-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
InChI-Schlüssel |
CSNKEKPBTQNYRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


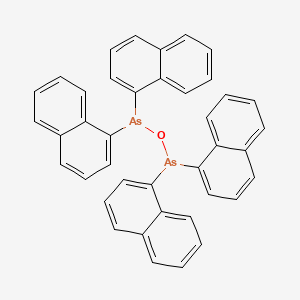
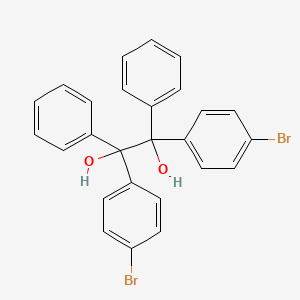
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
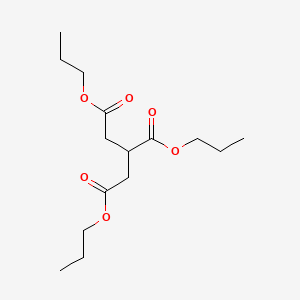


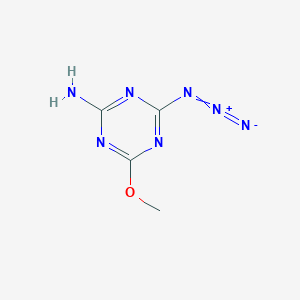


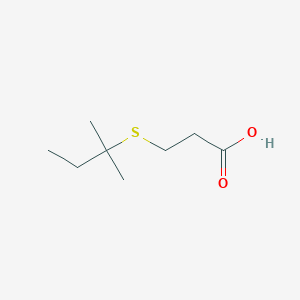

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
